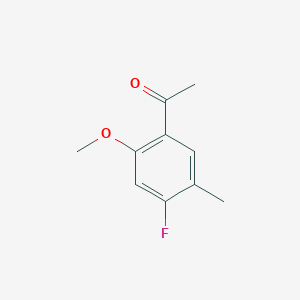
(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” is a chiral compound with the following structural formula:
This compound
It consists of a cyclopentane ring fused to a pyrazole moiety, with a hydroxyl group attached to the cyclopentane carbon. The compound’s stereochemistry is defined by the (1R,2S) configuration.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of an appropriate precursor. For example, a pyrazole derivative can be reacted with a suitable cyclopentanone under acidic conditions to form the desired product.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions, such as using acetic acid or sulfuric acid as a catalyst. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production:: While there is no large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory or on a smaller scale for research purposes.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The pyrazole nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the ketone, while reduction yields the alcohol. Substitution reactions can result in various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various chemical transformations.
- Potential pharmacological applications due to its unique structure.
- May interact with biological targets (e.g., enzymes, receptors).
- Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, leading to biological effects. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with identical structures, compounds containing both a pyrazole and a cyclopentane ring are relatively rare. The uniqueness of “(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” lies in its stereochemistry and functional groups.
: Reference: ChemSpider
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(1R,2S)-2-pyrazol-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
BOKRXYSLZWESBK-JGVFFNPUSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)O)N2C=CC=N2 |
Kanonische SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
![Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate](/img/structure/B12830366.png)
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)
![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)

![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)


![5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12830416.png)


